molecular formula C11H13NO4 B5121871 4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5121871
M. Wt: 223.22 g/mol
InChI Key: VLLUMYBUJPQZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of 4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. This compound has been shown to have potent activity against a variety of biological targets, including cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are still being studied, but preliminary research has shown that this compound has a number of interesting properties. For example, it has been shown to have potent anti-inflammatory and antioxidant effects, and it may also have neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in laboratory experiments is its unique structure, which allows for the formation of a variety of different compounds. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory.

Future Directions

There are many potential future directions for research on 4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. For example, researchers may continue to study its potential applications in the fields of medicinal chemistry and materials science, or they may focus on understanding its mechanism of action in more detail. Additionally, researchers may explore new synthesis methods for this compound, or they may investigate its potential as a tool for studying biological systems.

Synthesis Methods

The synthesis of 4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves several steps, including the preparation of starting materials, the formation of the tricyclic ring system, and the introduction of functional groups. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed reaction, which allows for the selective formation of the desired product.

Scientific Research Applications

The unique structure of 4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione makes it an ideal candidate for various scientific research applications. This compound has been studied for its potential use as a building block in the synthesis of other compounds, as well as for its potential applications in the fields of medicinal chemistry and materials science.

properties

IUPAC Name

2-propan-2-yloxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-5(2)16-12-10(13)8-6-3-4-7(15-6)9(8)11(12)14/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLUMYBUJPQZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON1C(=O)C2C3C=CC(C2C1=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propan-2-yloxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

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